Ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are known for their wide range of applications in pharmaceuticals, pesticides, and dyes due to their notable biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Knoevenagel Condensation: Ethyl cyanoacetate reacts with aldehydes in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Aza-Michael Addition: The product from the Knoevenagel condensation undergoes an aza-Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the tetrahydroquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroquinoline derivatives.
Substitution: Halogenated tetrahydroquinoline derivatives.
Scientific Research Applications
Ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes and photosensitizers
Mechanism of Action
The exact mechanism of action for ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate is not well-documented. it is believed to interact with various molecular targets and pathways, similar to other tetrahydroquinoline derivatives. These interactions may involve binding to specific enzymes or receptors, leading to alterations in cellular processes .
Comparison with Similar Compounds
- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
- 1,2,3,4-Tetrahydroisoquinoline derivatives
Comparison: Ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate is unique due to the presence of the ethyl ester and chloro substituent, which can influence its reactivity and biological activity. Compared to methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, the ethyl ester may offer different solubility and reactivity profiles .
Properties
Molecular Formula |
C12H14ClNO2 |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-4,6,9,14H,2,5,7H2,1H3 |
InChI Key |
WNLMQSWJHAJYKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=CC(=C2)Cl)NC1 |
Origin of Product |
United States |
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